molecular formula C34H18N2O2 B12726304 Diaminoanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione CAS No. 58019-27-5

Diaminoanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione

Cat. No.: B12726304
CAS No.: 58019-27-5
M. Wt: 486.5 g/mol
InChI Key: SLDJTTJRBMGSFB-UHFFFAOYSA-N
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Description

Diaminoanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple aromatic rings and functional groups, making it a subject of interest in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diaminoanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione typically involves multi-step organic reactions. One common method includes the reaction of anthraquinone derivatives with aromatic amines under controlled conditions. The process often requires catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Diaminoanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions include various substituted derivatives and quinone compounds, which can be further utilized in different applications .

Scientific Research Applications

Diaminoanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and advanced materials.

Mechanism of Action

The mechanism of action of diaminoanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes. Additionally, its functional groups can interact with enzymes and proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diaminoanthra(9,1,2-cde)benzo(rst)pentaphene-5,10-dione is unique due to its specific functional groups and the resulting chemical properties.

Properties

CAS No.

58019-27-5

Molecular Formula

C34H18N2O2

Molecular Weight

486.5 g/mol

IUPAC Name

29,30-diaminononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2,4,6,8,10,13,15,17(31),18,20(32),22,24,26,28,33-hexadecaene-12,21-dione

InChI

InChI=1S/C34H18N2O2/c35-31-29-16-6-2-4-8-21(16)34(38)24-14-11-19-18-10-13-23-26-17(15-5-1-3-7-20(15)33(23)37)9-12-22(25(18)26)30(32(31)36)27(19)28(24)29/h1-14H,35-36H2

InChI Key

SLDJTTJRBMGSFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=C(C(=C7C8=CC=CC=C8C(=O)C9=C7C6=C5C=C9)N)N)C2=O

Origin of Product

United States

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